1-(3-Bromobenzoyl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromobenzoyl)-3-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 3-bromobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)-3-methylpiperazine can be synthesized through a multi-step process involving the acylation of 3-methylpiperazine with 3-bromobenzoyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Dissolve 3-methylpiperazine in an appropriate solvent such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add 3-bromobenzoyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
Step 4: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
Step 5: Purify the product using column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzoyl)-3-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzoyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 3-methylpiperazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoyl derivatives.
Hydrolysis: 3-bromobenzoic acid and 3-methylpiperazine.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-(3-Bromobenzoyl)-3-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and signaling pathways.
Comparison with Similar Compounds
1-(3-Bromobenzoyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
3-Bromobenzoyl chloride: Used as a reagent in the synthesis of various benzoyl derivatives.
3-Bromobenzyl bromide: Another brominated benzoyl compound with different reactivity.
Uniqueness: 1-(3-Bromobenzoyl)-3-methylpiperazine is unique due to the presence of both a bromobenzoyl group and a methyl-substituted piperazine ring. This combination provides distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications.
Properties
IUPAC Name |
(3-bromophenyl)-(3-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-8-15(6-5-14-9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZLEGAJVQBZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.